molecular formula C12H18 B043889 1-Butyl-3,5-dimethylbenzene CAS No. 1601-74-7

1-Butyl-3,5-dimethylbenzene

Cat. No.: B043889
CAS No.: 1601-74-7
M. Wt: 162.27 g/mol
InChI Key: GINMJHHVPMUMGK-UHFFFAOYSA-N
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Description

1-Butyl-3,5-dimethylbenzene is an organic compound with the molecular formula C12H18. It consists of a benzene ring substituted with a butyl group and two methyl groups at the 3 and 5 positions. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3,5-dimethylbenzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of 3,5-dimethylbenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alkanes.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

1-Butyl-3,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-3,5-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product .

Comparison with Similar Compounds

  • 1-tert-Butyl-3,5-dimethylbenzene
  • 1,3-Dimethyl-5-tert-butylbenzene
  • 5-tert-Butyl-m-xylene

Comparison: 1-Butyl-3,5-dimethylbenzene is unique due to the presence of a butyl group, which influences its physical and chemical properties. Compared to its tert-butyl analogs, this compound has a lower boiling point and different reactivity patterns in substitution reactions. The linear butyl group also affects the compound’s solubility and interaction with other molecules .

Properties

IUPAC Name

1-butyl-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-4-5-6-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINMJHHVPMUMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037096
Record name 1-Butyl-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-74-7
Record name 1-Butyl-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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